1-ETHYL-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE
Overview
Description
1-ETHYL-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperidine ring, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-fluorobenzene with piperazine under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-ETHYL-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-ETHYL-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group plays a crucial role in binding to the target site, while the piperazine and piperidine rings contribute to the overall stability and activity of the compound. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-ETHYNYL-4-FLUOROBENZENE: A fluorobenzene derivative with similar structural features but different functional groups.
4-FLUOROPHENYLPIPERAZINE: Another piperazine derivative with a fluorophenyl group, used in various chemical and biological studies.
Uniqueness: 1-ETHYL-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is unique due to its combination of piperidine and piperazine rings, along with the presence of a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O3S/c1-2-21-11-13-22(14-12-21)19(24)17-7-9-23(10-8-17)27(25,26)15-16-3-5-18(20)6-4-16/h3-6,17H,2,7-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQWEYNGVKHAGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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